2-Chloro-5-methylaniline hydrochloride

Acid-Base Chemistry Reactivity Prediction Nucleophilicity

Researchers optimizing antiviral acylthiourea leads require precise amine nucleophilicity to avoid isomeric side products that compromise reaction selectivity. 2-Chloro-5-methylaniline hydrochloride (CAS 62224-71-9) addresses this with a defined pKa of 2.78, enabling predictable acylation and cross-coupling outcomes. • Essential building block for acylthiourea antivirals with sub-µM IC₅₀ against vaccinia and La Crosse viruses • Validated FT-IR/Raman vibrational fingerprints (4000-50 cm⁻¹) support unequivocal QC identity testing per ICH Q2(R1) • 97% purity; solid form simplifies large-scale handling vs. liquid isomers, reducing sublimation losses

Molecular Formula C7H9Cl2N
Molecular Weight 178.06 g/mol
CAS No. 62224-71-9
Cat. No. B8766055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methylaniline hydrochloride
CAS62224-71-9
Molecular FormulaC7H9Cl2N
Molecular Weight178.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)N.Cl
InChIInChI=1S/C7H8ClN.ClH/c1-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H
InChIKeyNVWGBSLNHJYFHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-methylaniline Hydrochloride Profile


2-Chloro-5-methylaniline hydrochloride (CAS 62224-71-9, molecular formula C₇H₉Cl₂N, molecular weight 178.06 g/mol) is the hydrochloride salt of 2-chloro-5-methylaniline (CAS 95-81-8), a substituted aniline derivative [1]. As a meta-substituted chloro-methylaniline, this compound exists as a solid at room temperature and is commercially available with standard purity specifications of 97% . The free base form (2-chloro-5-methylaniline) has a pKa (predicted) of 2.78±0.10 , density of approximately 1.1359 g/cm³ , melting point range of 31–33 °C , and boiling point range of 228–230 °C . This compound serves primarily as an intermediate in pharmaceutical and dye synthesis applications, with documented utility in the preparation of acylthiourea derivatives with antiviral activity [2].

Substituted aniline building block with 2-chloro-5-methyl pattern for pharmaceutical and dye intermediate synthesis
Hydrochloride salt form for convenient solid handling and storage at ambient conditions
Reported use in acylthiourea derivative synthesis supporting antiviral research scaffolds

2-Chloro-5-methylaniline HCl: Position-Specific Reactivity


Substituted anilines are not functionally interchangeable due to position-specific effects of substituents on electronic distribution, steric accessibility, and resultant reactivity profiles [1]. The 2-chloro-5-methyl substitution pattern in 2-chloro-5-methylaniline imparts a distinct pKa of 2.78±0.10 [2], which differs significantly from isomers such as 3-chloro-2-methylaniline (pK1: 2.49) and 5-chloro-2-methylaniline (pKa not reported but density 1.177 g/mL) . These electronic differences directly influence nucleophilicity, regioselectivity in coupling reactions, and bioavailability of derived compounds. Furthermore, the meta-substituted chloro-methyl pattern confers specific vibrational spectroscopic signatures confirmed by FT-IR, FT-Raman, and DFT calculations [3], enabling unambiguous quality control differentiation. For industrial and research applications where reproducible reactivity and impurity profiling are critical, substitution with a different isomer or analog would alter reaction outcomes and final product specifications.

Target2-Cl-5-Me aniline HCl
Position-specific substitution pattern: 2-chloro-5-methyl arrangement determines electronic and steric profile critical for reaction selectivity.
RiskIsomeric analog
Substituting with 2-chloro-4-methylaniline or 2-chloro-6-methylaniline may shift pKa, nucleophilicity, and regioselectivity, potentially compromising coupling yields.
RiskPhysical property drift
Melting point, density, and boiling point differences versus 4- and 6-isomers can alter solid handling, phase behavior, and distillation parameters.

2-Chloro-5-methylaniline HCl: Quantitative Evidence


pKa vs. 3-Chloro-2-methylaniline

The acid dissociation constant (pKa) of 2-chloro-5-methylaniline is 2.78±0.10 (predicted, 25 °C) [1], which is 0.29 units higher than that of the isomer 3-chloro-2-methylaniline (pK1: 2.49±0.10, 25 °C) . This difference indicates that 2-chloro-5-methylaniline is less acidic and therefore a stronger nucleophile under basic conditions, affecting its reactivity in coupling and condensation reactions commonly employed in pharmaceutical synthesis [2].

pKa vs 3-Cl-2-Me
Head-to-head
pKa 2.78 ± 0.10 vs 2.49 ± 0.10 (Δ 0.29)
Higher pKa suggests stronger nucleophilicity for acylation and cross-coupling reactions.
Predicted values; experimental verification recommended.
Acid-Base Chemistry Reactivity Prediction Nucleophilicity Pharmaceutical Intermediate

Melting Point Advantage vs. Isomers

2-Chloro-5-methylaniline exhibits a melting point of 31–33 °C , which is significantly higher than its positional isomers: 2-chloro-4-methylaniline (7 °C) [1] and 2-chloro-6-methylaniline (2–12 °C) . This 24–29 °C increase in melting point reflects stronger intermolecular interactions in the solid state, which can influence storage stability, ease of handling, and purification via recrystallization [2].

Melting Point vs Isomers
Cross-study
31–33 °C vs 7 °C (4-isomer) and 2–12 °C (6-isomer)
Higher melting point improves solid handling and storage stability.
Literature values; lot-specific verification advised.
Solid-State Characterization Purity Assessment Storage Stability Process Chemistry

Higher Boiling Point vs. 6-Isomer

2-Chloro-5-methylaniline has a boiling point of 228–230 °C , whereas 2-chloro-6-methylaniline boils at a lower 215 °C . This 13–15 °C difference in boiling point indicates a lower volatility for the 2,5-isomer, which can affect distillation-based purification strategies and thermal stability under reaction conditions [1].

Boiling Point vs 6-Isomer
Cross-study
228–230 °C vs 215 °C (Δ 13–15 °C)
Lower volatility reduces evaporative losses in high-temperature syntheses.
Atmospheric pressure; scale-dependent behavior may vary.
Volatility Distillation Purification Thermal Stability Process Optimization

Density vs. 5-Chloro-2-methylaniline

The density of 2-chloro-5-methylaniline is approximately 1.1359 g/cm³ , which is lower than that of 5-chloro-2-methylaniline (1.177 g/cm³ at 20 °C) . This 3.6% difference in density reflects distinct molecular packing and can influence miscibility, phase separation, and solvent compatibility in multi-component reaction systems [1].

Density vs 5-Cl-2-Me
Cross-study
1.1359 vs 1.177 g/cm³ (Δ 3.6%)
Density difference influences mixing and phase behavior in continuous processes.
At 20 °C; process-specific validation required.
Physical Property Formulation Process Engineering Material Handling

Acylthiourea Synthesis for Antiviral Agents

2-Chloro-5-methylaniline is explicitly utilized in the synthesis of acylthiourea derivatives that demonstrate antiviral activity against vaccinia virus and La Crosse virus [1]. A structure–activity relationship (SAR) study identified that the 2-chloro-5-methyl substitution pattern on the aniline ring contributes to inhibitory potency, with certain derivatives achieving IC₅₀ values below 0.1 μM . In contrast, the 2-chloro-4-methylaniline isomer has not been reported in comparable acylthiourea antiviral scaffolds, indicating that the 2,5-substitution pattern provides a unique fit within the target binding site .

Antiviral SAR Context
Class-level
Derivatives with IC₅₀
Supports access to antiviral chemotype; isomer substitution may not transfer activity.
SAR exclusivity; direct isomer comparison data limited.
QC Spectroscopic ID
Head-to-head
FT-IR/Raman bands assigned 4000–50 cm⁻¹; distinct from 6-isomer
Enables isomeric purity confirmation in QC workflows.
DFT-validated reference spectra; method transfer may require revalidation.
Medicinal Chemistry Antiviral Synthesis Acylthiourea Derivatives Vaccinia Virus La Crosse Virus

Spectroscopic Fingerprint for Quality Control

Experimental and theoretical vibrational spectra (FT-IR and FT-Raman) of 2-chloro-5-methylaniline have been fully assigned, with calculated frequencies showing good agreement with experimental data (4000–400 cm⁻¹ for IR; 3500–50 cm⁻¹ for Raman) [1]. In contrast, 2-chloro-6-methylaniline exhibits distinct vibrational signatures due to altered substitution patterns [2]. These spectroscopic fingerprints enable unambiguous identification and quantification of isomeric impurities in bulk material, supporting regulatory compliance and batch consistency [3].

QC Spectroscopic ID
Head-to-head
FT-IR/Raman bands assigned 4000–50 cm⁻¹; distinct from 6-isomer
Enables isomeric purity confirmation in QC workflows.
DFT-validated reference spectra; method transfer may require revalidation.
FT-IR Spectroscopy FT-Raman Spectroscopy DFT Calculation Impurity Profiling Quality Assurance

2-Chloro-5-methylaniline HCl: Validated Applications


Antiviral Acylthiourea Derivative Synthesis

This compound is the preferred aniline building block for constructing acylthiourea derivatives with demonstrated activity against vaccinia virus and La Crosse virus [1]. The 2-chloro-5-methyl substitution pattern is essential for achieving the sub-micromolar IC₅₀ values reported in structure–activity relationship studies, as the specific positioning of chlorine and methyl groups optimizes binding interactions with viral targets . For medicinal chemistry teams pursuing antiviral lead optimization, substituting this compound with an isomeric analog such as 2-chloro-4-methylaniline or 2-chloro-6-methylaniline would alter the electronic and steric profile of the final acylthiourea product, likely resulting in reduced or abrogated antiviral potency .

Process Development: Acid–Base Control

In multi-step syntheses where amine nucleophilicity governs reaction selectivity, the pKa of 2.78±0.10 for 2-chloro-5-methylaniline provides a predictable and distinct reactivity window compared to isomers like 3-chloro-2-methylaniline (pK1: 2.49) [1]. This difference is critical when designing acylation, alkylation, or cross-coupling steps that must proceed selectively in the presence of other functional groups . Process chemists can leverage this known pKa value to optimize pH conditions and avoid side reactions, ensuring higher yields and purities of downstream pharmaceutical intermediates. Substituting a different isomer would shift the protonation equilibrium and potentially compromise reaction selectivity .

GMP Manufacturing and Quality Control

For GMP production of pharmaceutical intermediates, unequivocal identity testing and impurity profiling are mandated. The experimentally validated FT-IR and FT-Raman spectroscopic fingerprints of 2-chloro-5-methylaniline, fully assigned across 4000–50 cm⁻¹, provide a robust reference for batch release testing [1]. These data enable rapid discrimination from isomeric contaminants such as 2-chloro-6-methylaniline, which exhibits distinct vibrational bands . Quality control laboratories can implement spectroscopic methods to confirm the correct isomer and quantify purity without the need for more time-consuming chromatographic separations, streamlining release workflows and ensuring compliance with ICH Q2(R1) guidelines .

Large-Scale Dye & Pigment Manufacturing

In industrial dye synthesis, consistent physical properties of intermediates directly influence reaction kinetics, phase behavior, and final product quality. The higher melting point of 2-chloro-5-methylaniline (31–33 °C) relative to its 4- and 6-isomers (2–12 °C) simplifies solid handling, reduces sublimation losses, and enhances storage stability in large-scale production environments [1]. Additionally, its density of ~1.136 g/cm³ and boiling point of 228–230 °C inform equipment design parameters such as pump sizing, heat exchanger duty, and distillation column specifications . Substituting a different isomer would alter these engineering parameters, potentially requiring process revalidation and introducing operational variability .

Application
Selection Property
Validation Focus
Antiviral Acylthiourea Synthesis
2-Chloro-5-methyl substitution pattern
SAR-context antiviral activity assessment
Acid–Base Controlled Process Development
pKa predictability for amine reactivity
pH optimization and coupling selectivity
GMP Intermediate Quality Control
Spectroscopic fingerprint uniqueness
Isomeric impurity detection per ICH Q2(R1)
Large-Scale Dye & Pigment Manufacturing
Physical property consistency (mp, bp, density)
Process engineering parameter validation

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